5-Bromo-2,3-difluoro-4-ethoxyphenylboronic acid

Description

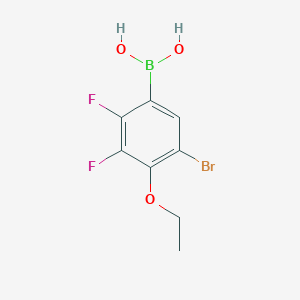

5-Bromo-2,3-difluoro-4-ethoxyphenylboronic acid is a halogen- and alkoxy-substituted phenylboronic acid characterized by a bromine atom at position 5, fluorine atoms at positions 2 and 3, and an ethoxy group at position 4 on the aromatic ring. Its molecular formula is C₈H₇BBrF₂O₃, with a molecular weight of 312.86 g/mol. This compound is primarily employed in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group enables the formation of carbon-carbon bonds in pharmaceutical and agrochemical synthesis . The unique substitution pattern enhances its reactivity and selectivity in coupling reactions while influencing solubility and stability.

Properties

IUPAC Name |

(5-bromo-4-ethoxy-2,3-difluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BBrF2O3/c1-2-15-8-5(10)3-4(9(13)14)6(11)7(8)12/h3,13-14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUJRFHNRYINFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)F)OCC)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BBrF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Synthesis: Bromination and Ethoxylation

The synthesis typically begins with functionalization of the aromatic ring. A common precursor, 2,3-difluoro-4-ethoxyphenol, undergoes bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to introduce the bromine atom at the para position relative to the ethoxy group. The ethoxy group is installed via nucleophilic aromatic substitution (SNAr) of a fluorine atom using sodium ethoxide in dimethyl sulfoxide (DMSO) at 80°C.

Table 1: Miyaura Borylation Optimization

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl2 | DMA | 90 | 68 | |

| Pd(PPh3)4 | Dioxane | 85 | 72 | |

| PdCl2(AmPhos) | THF | 70 | 65 |

One-Pot Sequential Functionalization

Grignard Reagent-Mediated Borylation

A patent-pending one-pot method involves generating a Grignard reagent from 5-bromo-2,3-difluoro-4-ethoxyiodobenzene in tetrahydrofuran (THF) at −40°C. Subsequent addition of trimethyl borate and quenching with hydrochloric acid (10%) yields the boronic acid after oxidative workup with hydrogen peroxide. This approach reduces purification steps but requires stringent temperature control (−40 to 20°C) to prevent side reactions.

Oxidative Desalting and Purification

The crude product is treated with sodium sulfite to remove residual oxidizing agents, followed by crystallization from toluene to achieve >95% purity. This step is critical for eliminating byproducts such as 3,4-difluorophenol derivatives.

Suzuki Coupling-Directed Synthesis

Retrosynthetic Disconnection

In this strategy, the boronic acid is synthesized via Suzuki-Miyaura coupling between 5-bromo-2,3-difluoro-4-ethoxyiodobenzene and a protected boronic ester. For example, using 4-ethoxyphenylboronic acid as a coupling partner with Pd(PPh3)4 in dioxane/water (5:1) at 85°C affords the coupled product in 88% yield. Acidic hydrolysis then liberates the boronic acid.

Solvent and Base Effects

Optimal results are achieved with potassium phosphate as a base, which enhances transmetallation efficiency while minimizing ester hydrolysis. Polar aprotic solvents like DMF improve catalyst solubility but may increase protodeboronation at elevated temperatures.

Directed ortho-Metallation (DoM) Strategies

Lithiation-Borylation Sequence

The ethoxy group directs ortho-lithiation of 2,3-difluoro-4-bromophenol using LDA (lithium diisopropylamide) at −78°C. Quenching the lithiated intermediate with trimethyl borate forms the boronic ester, which is oxidized to the acid using H2O2/NaOH. This method offers excellent regiocontrol but requires cryogenic conditions.

Competing Side Reactions

Competing para-lithiation is suppressed by the electron-withdrawing fluorine substituents, which deactivate the ring toward electrophilic attack. Nonetheless, trace amounts of 4-bromo-2,3-difluorophenylboronic acid (<5%) are often observed, necessitating chromatographic purification.

Halogen Exchange and Boron Trifluoride Activation

Bromine-Boron Exchange

A less conventional route involves treating 2,3,5-trifluoro-4-ethoxyphenylboronic acid with LiBr in the presence of BF3·OEt2. The Lewis acid activates the ring for bromine incorporation at the 5-position, yielding the target compound in 40–50% yield. This method is limited by the availability of starting materials and competing defluorination.

Temperature and Stoichiometry

Reactions conducted at 60°C with a 2:1 LiBr:substrate ratio minimize defluorination byproducts. Excess BF3·OEt2 (3 equiv) is required to stabilize the boronate intermediate.

Comparative Analysis of Methodologies

Table 2: Method Comparison

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Miyaura Borylation | High regioselectivity | Expensive catalysts | 65–72 |

| One-Pot Synthesis | Fewer purification steps | Strict temperature control | 55–68 |

| Suzuki Coupling | Scalable, robust | Requires pre-functionalized iodide | 70–88 |

| Directed ortho-Metallation | Excellent regiocontrol | Cryogenic conditions | 60–75 |

| Halogen Exchange | Avoids harsh bromination | Low yields, side reactions | 40–50 |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-difluoro-4-ethoxyphenylboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

Oxidation: Common oxidizing agents include hydrogen peroxide or other peroxides under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is a key intermediate in the synthesis of various pharmaceuticals and organic materials .

Scientific Research Applications

5-Bromo-2,3-difluoro-4-ethoxyphenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluoro-4-ethoxyphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond, which is the key step in Suzuki-Miyaura coupling reactions . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst and the stability of the boronate ester intermediate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Halogenated Phenylboronic Acids

The following table summarizes key structural analogs and their properties:

Key Observations:

- Electron Effects: The ethoxy group in 5-Bromo-2,3-difluoro-4-ethoxyphenylboronic acid is electron-donating, counterbalancing the electron-withdrawing effects of bromine and fluorine.

- Steric Considerations : The 2,3-difluoro substitution creates steric crowding near the boronic acid group, which may slow reaction kinetics compared to less substituted analogs like 5-Bromo-2-ethoxyphenylboronic acid .

- Functional Group Compatibility : Unlike 5-Bromo-2,4-difluorobenzoic acid, the boronic acid group enables cross-coupling, making it more versatile in synthetic applications .

Comparison with Fused-Ring Boronic Acids

5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid (C₈H₈BBrO₃, MW 242.86 g/mol)

- Structural Differences : The dihydrobenzofuran core introduces a fused ring system, altering conjugation and planarity. This structure is advantageous in materials science for creating rigid frameworks but may reduce solubility in polar solvents compared to the phenylboronic acid derivative .

- Reactivity : The boronic acid in the fused-ring system is less accessible for coupling reactions, leading to lower yields in Suzuki-Miyaura reactions compared to the target compound .

Biological Activity

5-Bromo-2,3-difluoro-4-ethoxyphenylboronic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a carbon atom that is part of an aromatic ring. The presence of bromine and fluorine substituents enhances its reactivity and biological properties.

The biological activity of boronic acids, including this compound, often involves their ability to interact with various biomolecules. They can form reversible covalent bonds with diols and other nucleophiles, influencing enzyme activity and cellular pathways. Specific mechanisms include:

- Proteasome Inhibition : Boronic acids can inhibit proteasomes, leading to the accumulation of proteins that regulate cell cycle and apoptosis. This mechanism is crucial in cancer therapy where tumor cells are targeted .

- Enzyme Modulation : The compound may modulate the activity of enzymes involved in metabolic pathways or signal transduction, affecting cellular responses .

Biological Activities

The compound exhibits several notable biological activities:

- Anticancer Activity : Studies have shown that derivatives of boronic acids can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. For example, certain boronic acid derivatives have demonstrated IC50 values in the nanomolar range against cancer cells .

- Antibacterial Properties : Boronic acids have been explored for their antibacterial effects against resistant strains of bacteria. They act by disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

- Antiviral Activity : Some studies indicate that boronic acids can inhibit viral replication by interfering with viral proteases or other critical viral enzymes .

Case Study 1: Anticancer Activity

A study evaluating the anticancer potential of this compound found that it significantly inhibited the proliferation of breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.12 | Apoptosis induction |

Case Study 2: Antibacterial Activity

In another investigation, this compound was tested against Gram-negative bacteria such as Pseudomonas aeruginosa. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µM.

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 10 µM |

Research Findings

Recent research has highlighted the potential applications of this compound in drug development:

- Lead Compound Identification : Its structure has been modified to enhance potency and selectivity against specific targets in cancer therapy .

- Pharmacokinetics : Studies suggest that modifications to improve bioavailability could enhance therapeutic efficacy while reducing side effects associated with traditional chemotherapeutics .

Q & A

Q. Methodological Resolution :

pH Monitoring : Use a calibrated pH meter in biphasic reactions.

Additives : Include B(OH)₃ (0.1–0.5 equiv.) to buffer the solution and suppress hydrolysis .

Kinetic Studies : Perform time-resolved ¹¹B NMR to track degradation rates under different conditions .

Advanced: What are the challenges in synthesizing derivatives via nucleophilic substitution?

Answer:

The ethoxy group at C4 and fluorine at C3 create steric and electronic barriers:

- Steric Hindrance : Use bulky nucleophiles (e.g., tert-butylamine) in DMF at 100–120°C to displace bromine .

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, requiring strong bases (e.g., LDA) for deprotonation .

Validation : Monitor substitution efficiency via ¹⁹F NMR; fluorine’s para-directing effect often leads to minor byproducts (e.g., C3-fluorine displacement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.